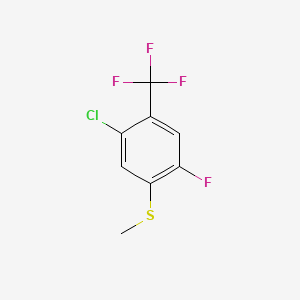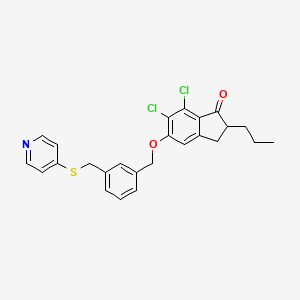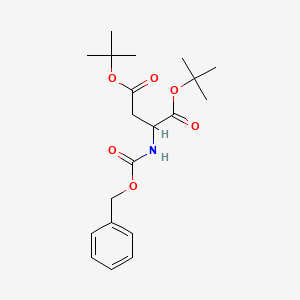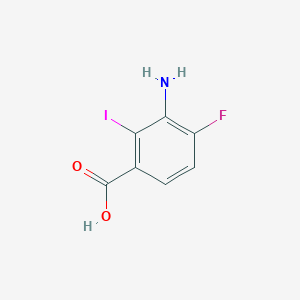
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a trifluoromethyl group, and a prop-2-yn-1-yl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the following steps:
Bromination: Starting with 1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene, bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Alkylation: Another method involves the alkylation of 4-bromo-2-(trifluoromethyl)benzene with propargyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene can undergo various types of reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent.
Sonogashira Coupling: Palladium catalysts and copper(I) iodide are commonly used along with a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Coupling Products: Products from coupling reactions can include various alkynes and alkenes.
Oxidation and Reduction Products: Products can include alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry: It may be explored for its potential biological activity and as a precursor for drug development.
Chemical Biology: The compound can be used in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds and functional groups. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(trifluoromethyl)benzene: Lacks the prop-2-yn-1-yl group, making it less versatile in coupling reactions.
1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene: Lacks the bromine atom, reducing its reactivity in substitution reactions.
4-Bromo-1-(prop-2-yn-1-yl)benzene: Lacks the trifluoromethyl group, which affects its electronic properties and reactivity.
Uniqueness
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is unique due to the presence of both a bromine atom and a trifluoromethyl group, which enhance its reactivity and versatility in various chemical reactions. The prop-2-yn-1-yl group further adds to its utility in coupling reactions, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H6BrF3 |
|---|---|
Molekulargewicht |
263.05 g/mol |
IUPAC-Name |
4-bromo-1-prop-2-ynyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H6BrF3/c1-2-3-7-4-5-8(11)6-9(7)10(12,13)14/h1,4-6H,3H2 |
InChI-Schlüssel |
BYRXJQWMRCETKC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=C(C=C(C=C1)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B14771963.png)





![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)






![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide](/img/structure/B14772025.png)
